molecular formula C14H17N5O B7734226 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine

Cat. No.: B7734226
M. Wt: 271.32 g/mol
InChI Key: OCSYLDRRDZUXOP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine (hereafter referred to as the "target compound") is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 4-methoxyphenyl substituent. Its synthesis involves the oxidation of the corresponding thiourea precursor (S12) using sodium chlorite and ammonia in DMF, yielding a yellow solid with a molecular weight of ~271 g/mol (LCMS (M+1)+: 272.1) . The compound exhibits antimicrobial activity against Pseudomonas aeruginosa, likely due to interactions with outer membrane proteins such as OprH . Key spectral data include a $ ^1H $ NMR signature at δ = 6.78 ppm (pyrimidine proton) and 3.77 ppm (methoxy group) .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYLDRRDZUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34747-52-9
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-N′-(4-methoxyphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34747-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Microwave-Assisted Nucleophilic Addition

A microwave-enhanced method is widely employed for synthesizing pyrimidinyl guanidines. The process begins with N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide (1), which undergoes nucleophilic addition with 4-methoxyaniline in the presence of trimethylsilyl chloride (TMSCl) or hydrochloric acid. The reaction is conducted in acetonitrile (ACN) or isopropanol under microwave irradiation at 160–170°C for 12–15 minutes . Post-reaction, the product is precipitated using sodium hydrogen carbonate, yielding the intermediate guanidine hydrochloride.

Critical Parameters

  • Reagent Ratio : A 1:1.05 molar ratio of cyanamide to 4-methoxyaniline ensures minimal side products.

  • Solvent Choice : ACN improves reaction homogeneity, while isopropanol facilitates precipitation.

Thermal Cyclization with Triethyl Orthoacetate

An alternative route involves refluxing N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with triethyl orthoacetate in acetic acid. This method induces cyclization, forming the pyrimido[1,2-a][1,triazin-6-one scaffold, which is subsequently functionalized with the 4-methoxyphenyl group. The reaction requires 3–9 hours under nitrogen atmosphere, with yields optimized by controlling reflux temperature (110–120°C ) and stoichiometry.

Optimization of Reaction Conditions

Temperature and Time Dependence

Studies demonstrate that elevated temperatures (≥160°C) accelerate guanidine formation but risk decomposition. Microwave-assisted synthesis reduces reaction time to 15 minutes compared to 3–9 hours in conventional thermal methods.

Catalytic and Solvent Effects

  • TMSCl : Enhances nucleophilicity of amines, improving conversion rates by 15–20% .

  • Polar Solvents : ACN and isopropanol stabilize intermediates, reducing byproducts like N-alkylated derivatives .

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (9:1), achieving ≥95% purity. For example, 4,8-dimethyl-2-(phenylamino)-6H-pyrimido[1,2-a][1,triazin-6-one is isolated with a Rf = 0.53 in this system.

Recrystallization

Recrystallization from ethyl acetate yields crystalline solids with defined melting points (e.g., 220–221°C for triazinone derivatives).

Industrial-Scale Considerations

Continuous Flow Synthesis

Scaling microwave-assisted methods to continuous flow reactors improves throughput. Pilot studies show 10-fold yield increases by maintaining precise temperature gradients and reagent mixing.

Waste Management

TMSCl and ACN recovery systems are critical for cost-effectiveness. Closed-loop solvent recycling reduces environmental impact by 40% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Microwave-Assisted85–9395–9815 minModerate
Thermal Cyclization70–7890–933–9 hHigh

Recent Advances

Enzymatic Guanidinylation

Emerging biocatalytic methods use arginine deiminases to introduce guanidine groups under mild conditions (pH 7.0, 37°C), avoiding harsh reagents. Early-stage trials report 65% yields with fewer purification steps.

Solid-Phase Synthesis

Immobilizing pyrimidine precursors on Wang resin enables automated synthesis, achieving 80% efficiency in iterative coupling steps .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine has been investigated for its potential therapeutic properties:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies have demonstrated that it can significantly inhibit BACE1 activity, suggesting its potential utility in treating neurodegenerative disorders .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests such as the Morris water maze .

Antitumor Activity

Research indicates that similar guanidine derivatives exhibit antitumor properties. The mechanism often involves interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells. A notable study highlighted the compound's efficacy against various cancer cell lines, including breast and lung cancer .

Case Study 1: Alzheimer’s Disease

A transgenic mouse model was utilized to evaluate the effects of this compound on cognitive function and amyloid plaque formation. Results indicated:

  • Significant Reduction in Plaque Formation : The compound effectively reduced amyloid-beta accumulation.
  • Improvement in Memory Retention : Behavioral assessments showed significant enhancements in learning and memory tasks compared to control groups.

Case Study 2: Cancer Research

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of the compound:

  • Cytotoxicity : The compound exhibited cytotoxic effects at micromolar concentrations.
  • Mechanism of Action : It was found to disrupt cellular processes involved in tumor growth and survival.
ActivityTargetIC50 ValueModel
BACE1 Inhibitionβ-secretase97 ± 0.91 nMIn vitro assays
Antitumor ActivityVarious cancersVaries (μM range)Cell line assays
Cognitive ImprovementAlzheimer’s modelSignificantBehavioral tests

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl ~271 Antimicrobial activity; para-methoxy enhances electron donation
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine () 2-Trifluoromethylphenyl 309 Electron-withdrawing CF$3$ group; marketed as an inhibitor (IC${50}$ data unspecified)
1-(4-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine () 4-Bromophenyl 320.19 Bromine substituent increases molecular weight; potential halogen bonding interactions
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine (S9, ) 4-Propoxyphenyl ~299 (estimated) Longer alkoxy chain may improve lipophilicity; identified via pharmacophore screening
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine (S15, ) 3-Methoxyphenyl ~271 Meta-methoxy reduces steric hindrance; lower antimicrobial efficacy compared to para-substituted analog
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine (Compound 6, ) 2-Methylbenzyl ~283 (estimated) Alkyl substitution on benzyl group alters tautomerism in solid state

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound consists of a guanidine core linked to a 4,6-dimethylpyrimidine moiety and a 4-methoxyphenyl group. This unique structure may contribute to its biological activity by influencing its interaction with enzymes and receptors.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight274.32 g/mol
CAS Number351190-34-6
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. For instance, guanidine derivatives are known to inhibit β-secretase enzymes, which are implicated in Alzheimer's disease pathology .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example, biaryl guanidine derivatives have shown promising results by inhibiting β-secretase activity, which is crucial in the development of Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Antimicrobial Activity

Compounds related to this compound have been evaluated for their antimicrobial properties. Some derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the guanidine structure can enhance antimicrobial potency .

Case Studies and Research Findings

  • Inhibition of β-Secretase : A study focusing on biaryl guanidine derivatives found that certain compounds could inhibit β-secretase activity with an IC50 value as low as 97 nM. This suggests potential for therapeutic application in Alzheimer's disease treatment .
  • Antimicrobial Evaluation : Research on similar compounds indicated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating efficacy .
  • Cytotoxicity Tests : Compounds structurally related to this compound were tested on various cancer cell lines, showing selective cytotoxicity that warrants further investigation into their mechanisms and potential clinical applications .

Q & A

Basic: What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine, and what key reagents/conditions are required?

Answer:
The synthesis typically involves multi-step reactions starting with substituted pyrimidine and guanidine precursors. A common approach includes:

  • Step 1: Reacting 4,6-dimethyl-2-pyrimidinamine with a 4-methoxyphenyl isocyanate or carbodiimide derivative in the presence of a base (e.g., triethylamine) to form the guanidine core .
  • Step 2: Purification via column chromatography and recrystallization to isolate the final product.
    Key conditions include anhydrous solvents (e.g., DMF or THF), inert atmosphere (N₂/Ar), and controlled temperatures (60–80°C). Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .

Basic: How do researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and methoxyphenyl groups .
  • Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% threshold for biological assays) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography: For unambiguous structural determination if single crystals are obtainable .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in guanidine formation?

Answer:
Advanced optimization strategies involve:

  • Design of Experiments (DoE): Statistical methods (e.g., factorial design) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .
  • Computational Reaction Path Analysis: Quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers in guanidine cyclization .
  • In Situ Monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: What methodologies are used to investigate structure-activity relationships (SAR) for this compound’s biological targets?

Answer:
SAR studies employ:

  • Analog Synthesis: Systematic variation of substituents (e.g., replacing methoxy with ethoxy on the phenyl ring) to assess electronic/steric effects .
  • In Vitro Assays: Enzymatic inhibition assays (e.g., kinase profiling) paired with IC₅₀ determination .
  • Molecular Docking: Computational modeling (AutoDock, Schrödinger) to predict binding interactions with target proteins, validated by mutagenesis studies .
  • Pharmacokinetic Profiling: Microsomal stability assays and logP measurements to correlate structural features with ADMET properties .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Strict Batch Documentation: Detailed records of synthetic batches (e.g., solvent traces, purification methods) to identify confounding factors .
  • Orthogonal Assay Validation: Replicating results across independent platforms (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Meta-Analysis: Aggregating published data with standardized normalization (e.g., Z-score transformation) to identify outliers .

Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?

Answer:
State-of-the-art tools include:

  • Reaction Mechanism Prediction: Software like Gaussian or ORCA for transition-state modeling and activation energy calculations .
  • Machine Learning (ML): Training models on existing pyrimidine-guanidine reaction datasets to predict solvent/catalyst compatibility .
  • Solvent Screening: COSMO-RS simulations to optimize solvation effects and reduce side reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Essential precautions:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal/ocular exposure (H315/H319 hazard codes) .
  • Ventilation: Use of fume hoods during synthesis due to potential dust/aerosol formation .
  • Waste Disposal: Segregation of acidic/basic waste streams to prevent reactive byproducts .

Advanced: How can researchers design scalable synthetic routes without compromising stereochemical integrity?

Answer:
Scalability challenges are addressed via:

  • Flow Chemistry: Continuous-flow reactors to maintain precise temperature/residence time control during guanidine formation .
  • Heterogeneous Catalysis: Immobilized catalysts (e.g., silica-supported Pd) for easy recovery and reuse .
  • Process Analytical Technology (PAT): Online UV/Vis monitoring to detect stereochemical deviations in real time .

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